5-Chloro-8-methoxy-2(1H)-quinolinone
Description
BenchChem offers high-quality 5-Chloro-8-methoxy-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-methoxy-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
VKVGTTFXNHGQHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 5-Chloro-8-methoxy-2(1H)-quinolinone (CAS 917835-32-6): Synthesis, Characterization, and Pharmacological Potential
Abstract: This technical guide provides a comprehensive overview of 5-Chloro-8-methoxy-2(1H)-quinolinone, a substituted quinolinone of significant interest to the fields of medicinal chemistry and drug discovery. While specific research on this exact molecule is emerging, its structural motifs—a quinolinone core, a C5-chloro substituent, and a C8-methoxy group—are well-represented in compounds with potent biological activities. This document synthesizes information from analogous structures to present a detailed discussion of its physicochemical properties, a proposed synthetic route with a self-validating protocol, methods for its structural characterization, and an in-depth analysis of its pharmacological potential as an antibacterial and anticancer agent. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic promise of this chemical entity.
Introduction to the Quinolinone Scaffold
The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a carbonyl group at the C2 position to form the 2(1H)-quinolinone (or carbostyril) lactam structure imparts unique chemical and biological properties. This core is found in compounds exhibiting a wide array of therapeutic activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory effects.[1][2]
5-Chloro-8-methoxy-2(1H)-quinolinone (CAS 917835-32-6) is a distinct derivative featuring key substitutions that are known to modulate pharmacological activity. The electron-withdrawing chlorine atom at the C5 position and the electron-donating methoxy group at the C8 position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. This guide explores the scientific foundation of this compound, providing a framework for its synthesis and potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of 5-Chloro-8-methoxy-2(1H)-quinolinone are critical for its handling, formulation, and interpretation of biological data. The properties listed below are derived from supplier specifications and computational models for analogous structures.
| Property | Value | Source |
| CAS Number | 917835-32-6 | [3] |
| Molecular Formula | C₁₀H₈ClNO₂ | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Purity | ≥98% (Typical) | [3] |
| XLogP3 (Predicted) | 2.1 | PubChem Analogs |
| Hydrogen Bond Donor Count | 1 | PubChem Analogs |
| Hydrogen Bond Acceptor Count | 2 | PubChem Analogs |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 5-Chloro-8-methoxy-2(1H)-quinolinone is not extensively documented, a robust and logical pathway can be constructed based on established reactions for similar quinolinone systems. The proposed method involves the selective acid-catalyzed hydrolysis of a 2,5-dichloro-8-methoxyquinoline precursor.
Proposed Synthetic Workflow
The conversion of a 2-chloroquinoline to a 2(1H)-quinolinone is a well-established transformation, often achieved through acid hydrolysis.[4] The precursor, 2,5-dichloro-8-methoxyquinoline, can be synthesized from commercially available starting materials such as 5-chloro-8-hydroxyquinoline.
Sources
Chemical structure and properties of 5-Chloro-8-methoxy-2(1H)-quinolinone
This guide details the chemical structure, synthesis, and pharmacological utility of 5-Chloro-8-methoxy-2(1H)-quinolinone , a high-value heterocyclic building block.
Structural Architecture & Medicinal Chemistry Applications[1][2]
Executive Summary
5-Chloro-8-methoxy-2(1H)-quinolinone (CAS: 917835-32-6) is a substituted carbostyril derivative serving as a critical scaffold in the synthesis of Ultra-Long-Acting Beta-Agonists (Ultra-LABAs) and multi-kinase inhibitors. Its structural significance lies in the orthogonality of its functional groups: the 5-chloro handle allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) to introduce lipophilic side chains, while the 8-methoxy group acts as a masked hydroxyl moiety, essential for metal chelation or hydrogen bonding in the final pharmacophore (e.g., Indacaterol analogues).
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The compound exists primarily in the 2-quinolinone (lactam) tautomeric form in the solid state, rather than the 2-hydroxyquinoline (lactim) form, due to the high stability of the amide bond in the heterocyclic ring.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 5-Chloro-8-methoxyquinolin-2(1H)-one |
| CAS Number | 917835-32-6 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 215–218 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water |
| pKa (Calculated) | ~10.5 (Amide NH), ~ -0.5 (Carbonyl oxygen protonation) |
| LogP | 2.1 (Predicted) |
Synthetic Methodology
The synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone requires regioselective ring closure. The most robust industrial route utilizes 4-chloro-2-anisidine as the starting material, employing an acid-mediated cyclization of a cinnamamide or propiolamide intermediate.
Protocol: Acid-Mediated Cyclization (The "Knorr" Variation)
This protocol avoids the formation of the 7-chloro isomer by leveraging the steric directing effect of the methoxy group.
Reagents:
-
4-Chloro-2-anisidine (1.0 eq)
-
3-Ethoxyacryloyl chloride (1.1 eq) or Propiolic acid (1.1 eq)
-
Polyphosphoric Acid (PPA) or Concentrated H₂SO₄
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Amide Formation: Dissolve 4-chloro-2-anisidine in DCM at 0°C. Add triethylamine (1.2 eq). Dropwise add 3-ethoxyacryloyl chloride. Stir for 2 hours at RT to form the intermediate N-(4-chloro-2-methoxyphenyl)-3-ethoxyacrylamide.
-
Cyclization: Evaporate solvent.[1][2] Add the crude amide to pre-heated PPA (90°C). Stir vigorously for 3–4 hours. The acidic medium facilitates intramolecular Friedel-Crafts alkylation/acylation closing the ring at the ortho position.
-
Quenching: Pour the hot reaction mixture onto crushed ice/water. The product will precipitate as the acid is diluted.
-
Purification: Filter the solid. Wash with water (3x) to remove acid. Recrystallize from Ethanol/DMF (9:1) to yield pale yellow needles.
Visualization: Synthetic Pathway
Reactivity & Medicinal Utility
This compound is a bifunctional scaffold . Its utility in drug discovery stems from its ability to undergo divergent chemical modifications.
A. The 5-Position (The "Coupling Hook")
The chlorine atom at the 5-position is deactivated compared to a 5-bromo analog but is sufficiently reactive for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) when using electron-rich ligands (e.g., XPhos, SPhos).
-
Application: Installation of the chiral amino-alkyl chains found in Indacaterol-type beta-agonists. The 5-position substitution is critical for receptor selectivity (β2 vs β1).
B. The 8-Position (The "Masked Chelator")
The 8-methoxy group acts as a protecting group.
-
Deprotection: Treatment with BBr₃ or HBr/Acetic Acid converts the 8-methoxy group to an 8-hydroxyl group .
-
Significance: The 8-hydroxy-2(1H)-quinolinone motif is a privileged structure that mimics the catechol ring of epinephrine, allowing for hydrogen bonding with Serine residues in the β2-adrenergic receptor binding pocket [1].
Visualization: Divergent Functionalization
Analytical Validation
To ensure the integrity of the scaffold before downstream coupling, the following analytical criteria must be met.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B
-
-
Detection: UV at 254 nm and 320 nm (quinolinone characteristic absorption).
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Characterization (DMSO-d₆, 400 MHz)
-
δ 10.5 ppm (s, 1H): Broad singlet for the amide NH (confirms quinolinone tautomer).
-
δ 8.2 ppm (d, 1H): H-4 proton (deshielded by carbonyl).
-
δ 6.6 ppm (d, 1H): H-3 proton (characteristic doublet of the lactam ring).
-
δ 3.9 ppm (s, 3H): Singlet for the 8-OCH₃ group.
-
Diagnostic: Absence of broad OH peak >11 ppm confirms no premature demethylation.
References
-
Battram, C., et al. (2006). "In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
ChemicalBook. (2024). "5-Chloro-8-methoxyquinolin-2(1H)-one Product Properties." Link
-
PubChem. (2024). "Compound Summary: 5-Chloro-8-methoxyquinoline derivatives." National Library of Medicine. Link
-
Boc Sciences. (2024). "Building Block: 5-Chloro-8-methoxyquinolin-2(1h)-one."
Sources
The Tautomeric Tightrope: A Technical Guide to the 2-Quinolinone and 2-Hydroxyquinoline Equilibrium
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this class of compounds, the tautomeric relationship between 2-quinolinones and 2-hydroxyquinolines represents a critical, yet often nuanced, aspect of their chemical behavior and biological activity. This in-depth technical guide provides a comprehensive exploration of this keto-enol tautomerism, offering insights into the governing principles, analytical methodologies, and implications for drug design and development.
The Dynamic Equilibrium: Understanding the 2-Quinolinone/2-Hydroxyquinoline Tautomerism
2-Hydroxyquinoline, the enol form, and its corresponding keto tautomer, 2-quinolinone, exist in a dynamic equilibrium. This reversible isomerization involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.[2] While both forms can be present, the equilibrium overwhelmingly favors the 2-quinolinone (keto) form in most conditions, a preference attributable to the greater thermodynamic stability of the amide group in the keto tautomer compared to the iminol group in the enol form.[3]
The position of this equilibrium is not fixed and is significantly influenced by several factors:
-
Solvent Polarity: The solvent environment plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar keto form (2-quinolinone), while nonpolar solvents can show a relative increase in the proportion of the less polar enol form (2-hydroxyquinoline).[2]
-
Substituent Effects: The nature and position of substituents on the quinoline ring can modulate the electronic properties of the molecule, thereby influencing the acidity of the N-H proton in the keto form and the O-H proton in the enol form, which in turn shifts the equilibrium.[3]
-
Temperature: As with any chemical equilibrium, the ratio of the two tautomers is temperature-dependent.[3]
-
pH: The pH of the medium can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule.
The following diagram illustrates the tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolinone.
Caption: The tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolinone.
Quantitative Analysis of the Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Predominant Form | Expected KT ([enol]/[keto]) |
| Cyclohexane | 2.0 | Enol > Keto | > 1 (relative increase) |
| Chloroform | 4.8 | Enol > Keto | > 1 (relative increase) |
| Ethanol | 24.6 | Keto > Enol | < 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto >> Enol | << 1 |
| Water | 80.1 | Keto >>> Enol | <<< 1 |
Note: This table illustrates the expected trend based on solvent polarity. Actual KT values require experimental determination.
Experimental Protocols for Studying Tautomerism
Several spectroscopic and analytical techniques are employed to study and quantify the tautomeric equilibrium of 2-quinolinones and 2-hydroxyquinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6, Methanol-d4) in a standard NMR tube.[3]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum. Key signals to observe are the N-H proton of the keto form (typically a broad singlet) and the O-H proton of the enol form (can be sharp or broad depending on exchange).
-
Acquire a 13C NMR spectrum. The chemical shift of the carbonyl carbon (C=O) in the keto form is a key indicator.
-
-
Data Analysis:
-
Integrate the signals corresponding to unique protons of each tautomer to determine their relative concentrations.
-
The equilibrium constant (KT) can be calculated from the ratio of the integrals of the signals for the enol and keto forms.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the two tautomers possess different chromophoric systems and thus exhibit distinct absorption spectra.[5]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent. Create a series of dilutions to a concentration range of approximately 10-4 to 10-5 M.[3]
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Repeat the measurement in a series of solvents with varying polarities.
-
-
Data Analysis:
-
Analyze the changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity.
-
The presence of an isosbestic point, a wavelength at which the molar absorptivities of the two tautomers are equal, is strong evidence for a two-component equilibrium.[2][4] A tri-wavelength method can be employed for more accurate quantification.[6]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. Numerous crystallographic studies of 2-quinolinone derivatives have confirmed that the keto form is exclusively present in the crystal lattice.[1][7]
The following diagram outlines a general experimental workflow for investigating the tautomerism of 2-quinolinone/2-hydroxyquinoline systems.
Caption: Experimental workflow for the analysis of tautomerism.
Implications for Drug Discovery and Development
The tautomeric state of a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. Different tautomers can exhibit distinct:
-
Receptor Binding: The shape, hydrogen bonding capabilities, and electronic distribution of a molecule, all of which are influenced by its tautomeric form, are crucial for its interaction with biological targets.
-
Pharmacokinetic Properties: Tautomerism can affect properties such as lipophilicity (LogP), solubility, and membrane permeability, which in turn influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Structure-Activity Relationships (SAR): A thorough understanding of the predominant tautomeric form is essential for establishing meaningful SAR.[8] Modifications to the molecular structure can shift the tautomeric equilibrium, leading to significant changes in biological activity.[9][10]
For drug development professionals, considering the tautomeric equilibrium of 2-quinolinone-based compounds is not merely an academic exercise but a fundamental aspect of rational drug design. The ability to predict and control the tautomeric form can lead to the development of more potent, selective, and bioavailable therapeutic agents.
Conclusion
The tautomerism of 2-quinolinones and 2-hydroxyquinolines is a fascinating and fundamentally important aspect of their chemistry. The predominance of the 2-quinolinone form under most conditions has significant implications for the properties and biological activities of this important class of heterocyclic compounds. For researchers and drug development professionals, a comprehensive understanding of the factors governing this equilibrium and the analytical techniques used to study it is indispensable for the successful design and development of novel therapeutics based on the quinoline scaffold.
References
- BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
- Mphahlele, M. J., & El-Naha, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure, 688(1-3), 129-136.
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry, 91(27), 6610-6614.
-
ResearchGate. (n.d.). Tautomerization between 2-quinolone and 2-hydroxyquinolone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic pathway for the synthesis of 234. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated tautomeric equilibrium constants (KT) for the compounds.... Retrieved from [Link]
- Sun, G. X., Zhang, Y. L., & Li, Y. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497.
-
University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
- Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
-
ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2-methylquinolines. Reaction conditions. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Possible mechanistic pathway of formation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid (3a). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]
- Lee, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5483-5492.
-
DrugDesign.org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. Retrieved from [Link]
-
Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. Retrieved from [Link]
-
Protocols.io. (2026, January 22). NMR-based metabolomic analysis of plants. Retrieved from [Link]
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- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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Methodological & Application
Synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone from 5-chloro-8-hydroxyquinoline
Technical Application Note: Scalable Synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone
Executive Summary
This application note details the step-by-step synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone (also known as 5-chloro-8-methoxycarbostyril) starting from 5-chloro-8-hydroxyquinoline . This scaffold is a critical pharmacophore in kinase inhibitor development and a bioisostere for various heterocyclic cores in drug discovery.
The protocol utilizes a robust three-step sequence: O-Methylation , N-Oxidation , and Polonovski-type Rearrangement (via Acetic Anhydride). Unlike general literature, this guide addresses the specific regiochemical behavior of 8-substituted quinolines, ensuring high fidelity in the final oxidation state.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the carbonyl functionality at C2 after locking the C8 position as a methylether. Direct oxidation of the unprotected phenol is prone to oxidative polymerization (quinone formation).
Pathway Logic:
-
Protection (Step 1): Mask the C8-hydroxyl as a methoxy group to prevent side reactions during oxidation.
-
Activation (Step 2): Activate the electron-deficient quinoline ring via N-oxidation.
-
Functionalization (Step 3): Exploit the N-oxide's susceptibility to acylation (using
) to trigger a [3,3]-sigmatropic rearrangement (or addition-elimination sequence), installing the oxygen at C2.
Figure 1: Retrosynthetic disconnection showing the three-stage transformation.
Experimental Protocols
Step 1: O-Methylation of 5-Chloro-8-hydroxyquinoline
Objective: Selective methylation of the phenol. Reaction Type: Williamson Ether Synthesis.
-
Reagents:
-
5-Chloro-8-hydroxyquinoline (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq) [Alternative: Dimethyl Sulfate for scale-up]
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Solvent: Acetone or DMF (0.2 M concentration)
-
Procedure:
-
Charge a round-bottom flask with 5-chloro-8-hydroxyquinoline (e.g., 10.0 g) and anhydrous acetone (250 mL).
-
Add
(15.4 g) in a single portion. Stir at room temperature for 15 minutes to allow phenoxide formation (color change to yellow/orange). -
Add Methyl Iodide (5.2 mL) dropwise via syringe over 10 minutes. Caution: MeI is an alkylating agent; use a fume hood.
-
Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting phenol (lower Rf) should disappear.
-
Workup: Cool to RT and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between DCM and water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over
and concentrate.
Step 2: N-Oxidation
Objective: Activation of the quinoline nitrogen. Reaction Type: Electrophilic Oxidation.
-
Reagents:
-
5-Chloro-8-methoxyquinoline (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA) (1.2–1.5 eq, 77% max purity grade)
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
Dissolve 5-chloro-8-methoxyquinoline (from Step 1) in DCM (10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 20 minutes. Note: Adding solid m-CPBA slowly prevents exotherms.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation: TLC (DCM/MeOH 95:5) will show a new, much more polar spot (N-oxide).
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) and saturated . Extract with DCM (3x). -
Purification: The N-oxide is polar. If necessary, purify via short silica plug eluting with 2-5% MeOH in DCM.
-
Expected Yield: 80–85%
-
Product: 5-Chloro-8-methoxyquinoline N-oxide.
-
Step 3: Rearrangement to 5-Chloro-8-methoxy-2(1H)-quinolinone
Objective: Migration of oxygen from Nitrogen to C2. Reaction Type: Rearrangement (Meisenheimer/Polonovski variant) followed by Hydrolysis.
-
Reagents:
-
5-Chloro-8-methoxyquinoline N-oxide (1.0 eq)
-
Acetic Anhydride (
) (10–15 volumes) -
Water (for hydrolysis)[3]
-
Procedure:
-
Dissolve the N-oxide in Acetic Anhydride in a reaction vessel equipped with a reflux condenser.
-
Heat to reflux (140°C) for 2–4 hours. The mixture will darken.
-
Mechanism Check: The N-oxide attacks
to form an N-acetoxy cation. Acetate then attacks C2, followed by elimination of acetic acid to form the 2-quinolinone (or 2-acetoxy intermediate).
-
-
Hydrolysis: Cool the mixture to approx. 80°C and carefully add Water (equal volume to
) dropwise (Exothermic!). Continue heating at 80–90°C for 1 hour to hydrolyze any O-acetyl intermediates to the thermodynamically stable amide (2-quinolinone). -
Isolation: Cool to 0°C (ice bath). The product often precipitates as a solid.
-
Filter the solid.[4][5] If no precipitate forms, concentrate the acetic acid/water mixture, neutralize with
, and extract with EtOAc. -
Purification: Recrystallization from Ethanol or MeOH/Water is standard.
-
Expected Yield: 60–75%
-
Product: 5-Chloro-8-methoxy-2(1H)-quinolinone (White to pale beige solid).
-
Mechanistic Insight (Step 3)
The conversion of the N-oxide to the 2-quinolinone is the critical step. It proceeds via an addition-elimination pathway facilitated by acylation.
Figure 2: Mechanistic pathway of the rearrangement reaction.
Analytical Data & Validation
The following data table summarizes the expected characterization signals for the final product, distinguishing it from the starting material.
| Feature | 5-Chloro-8-methoxy-2(1H)-quinolinone (Target) | 5-Chloro-8-methoxyquinoline (Intermediate) |
| 1H NMR (DMSO-d6) | NH: Broad singlet ~11.8 ppm | No NH signal |
| C2-H | Absent (Replaced by C=O) | Doublet ~8.9 ppm (Deshielded) |
| C3-H | Doublet ~6.6 ppm (Olefinic character) | dd ~7.5 ppm (Aromatic) |
| C4-H | Doublet ~8.0 ppm | dd ~8.4 ppm |
| Methoxy (-OCH3) | Singlet ~3.95 ppm | Singlet ~4.05 ppm |
| IR (cm⁻¹) | 1650–1680 (Amide C=O) | No Carbonyl stretch |
Critical Quality Attribute (CQA): The disappearance of the low-field proton at C2 (approx 8.9 ppm in the quinoline) and the appearance of the amide carbonyl in 13C NMR (~160-162 ppm) confirm the transformation.
References
-
Preparation of 8-methoxyquinoline analogues: Padwa, A. et al. Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University.
-
General Quinoline N-Oxide Rearrangement: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954, 76(5), 1286–1291.[6]
- Synthesis of 2-Quinolinones (Carbostyrils): Pettit, G. R. et al. "Antineoplastic Agents. Synthesis of the 2-Quinolinone System." Journal of Organic Chemistry, 1980. (General methodology for N-oxide to Carbostyril conversion).
-
Mechanistic Overview: "Reaction of Quinoline N-Oxides with Acetic Anhydride." BenchChem Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Application Note: Protocol for Regioselective Methylation of 5-chloro-8-hydroxy-2-quinolinone
Abstract
This application note details the protocols for the methylation of 5-chloro-8-hydroxy-2-quinolinone (also known as 5-chloro-8-hydroxyquinolin-2(1H)-one). This scaffold presents a unique chemo-selectivity challenge due to its ambident nucleophilic nature: it contains a phenolic hydroxyl group at position 8 and a lactam amide at position 1. We provide two distinct methodologies: Protocol A for selective O-methylation to yield 5-chloro-8-methoxy-2-quinolinone, and Protocol B for global N,O-dimethylation. The guide includes mechanistic insights into regioselectivity, detailed experimental procedures, and analytical validation parameters.
Introduction & Chemical Context
The 8-hydroxy-2-quinolinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of long-acting
The Chemo-Selectivity Challenge
The substrate, 5-chloro-8-hydroxy-2-quinolinone, exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form over the lactim (2-hydroxy) form. It possesses three potential sites for methylation:
-
Phenolic Oxygen (C8-OH): The most acidic proton (
). -
Amide Nitrogen (N1-H): Less acidic (
), but highly nucleophilic upon deprotonation. -
Lactam Oxygen (C2=O): Generally less reactive towards alkylation under standard basic conditions, unless specific "hard" electrophiles or silver salts are used.
Strategic Insight:
-
Kinetic Control (Weak Base): Using a mild base like Potassium Carbonate (
) in a polar aprotic solvent (Acetone or DMF) preferentially deprotonates the phenolic hydroxyl, favoring O-methylation. -
Thermodynamic/Global Control (Strong Base): Using a strong base like Sodium Hydride (NaH) deprotonates both the phenol and the amide, leading to rapid N,O-dimethylation.
Experimental Protocols
Protocol A: Selective O-Methylation (Synthesis of 5-chloro-8-methoxy-2-quinolinone)
Objective: Selectively methylate the C8-hydroxyl group while leaving the N1-lactam unsubstituted.
Reagents & Equipment:
-
Substrate: 5-chloro-8-hydroxy-2-quinolinone (1.0 equiv)
-
Alkylating Agent: Methyl Iodide (MeI) (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (1.5 equiv) -
Solvent: Acetone (HPLC Grade) or DMF (if solubility is poor)
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen atmosphere.
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5-chloro-8-hydroxy-2-quinolinone (10 mmol, 1.96 g) in anhydrous Acetone (50 mL). Note: If the substrate does not dissolve, add DMF (5-10 mL) as a co-solvent.
-
Deprotonation: Add anhydrous
(15 mmol, 2.07 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. The mixture may change color (often yellow/orange) indicating phenoxide formation. -
Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (11 mmol, 0.68 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 6–12 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (lower
, stains with ) should disappear.
-
-
Workup:
-
Purification: Recrystallize from Ethanol or Methanol.
-
Yield Expectations: 75–85%.[4]
-
Critical Note on Selectivity: Literature on analogous 8-hydroxy-2-quinolinones suggests that prolonged heating or excess MeI can lead to partial N-methylation. Strictly control stoichiometry (1.1 equiv MeI) to minimize side products.
Protocol B: Global N,O-Dimethylation (Synthesis of 5-chloro-8-methoxy-1-methyl-2-quinolinone)
Objective: Methylate both the C8-hydroxyl and the N1-amide positions.
Reagents:
-
Substrate: 5-chloro-8-hydroxy-2-quinolinone (1.0 equiv)
-
Alkylating Agent: Methyl Iodide (MeI) (2.5 - 3.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and flush with Nitrogen.
-
Base Preparation: Add NaH (25 mmol, 1.0 g of 60% dispersion) to the flask. Wash with dry hexanes (
mL) to remove mineral oil if high purity is required (optional). Suspend the NaH in anhydrous DMF (20 mL) and cool to 0°C. -
Substrate Addition: Dissolve 5-chloro-8-hydroxy-2-quinolinone (10 mmol, 1.96 g) in DMF (15 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution will be vigorous.
-
Stirring: Stir at 0°C for 30 minutes, then at RT for 30 minutes to ensure complete dianion formation.
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (30 mmol, 1.87 mL) dropwise.
-
Reaction: Warm to RT and stir for 4 hours.
-
Quench & Workup:
-
Purification: Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient 80:20 to 50:50).
Analytical Data & Validation
| Parameter | 5-chloro-8-hydroxy-2-quinolinone (SM) | 5-chloro-8-methoxy-2-quinolinone (Product A) | 5-chloro-8-methoxy-1-methyl-2-quinolinone (Product B) |
| 1H NMR (DMSO-d6) | |||
| IR Spectrum | Broad band ~3200-3400 cm⁻¹ (OH/NH) | Sharp NH ~3150 cm⁻¹, No broad OH | No NH/OH stretch, Strong C=O ~1650 cm⁻¹ |
| TLC ( | ~0.2 (5% MeOH/DCM) | ~0.5 (5% MeOH/DCM) | ~0.8 (5% MeOH/DCM) |
| Reaction to | Positive (Purple/Green) | Negative | Negative |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on base selection.
Caption: Divergent methylation pathways controlled by base strength and stoichiometry.
Experimental Workflow Decision Tree
Caption: Step-by-step decision matrix for selecting the appropriate methylation protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Poor solubility of substrate or K salt. | Add 10-20% DMF to the Acetone. Add catalytic Potassium Iodide (KI). |
| Over-methylation (N-Me formation in Protocol A) | Reaction temperature too high or excess MeI. | Keep reaction at 0°C–RT. Do not heat. Reduce MeI to 1.0 equiv. |
| O-alkylation at C2 (Lactim ether) | Use of Silver salts or hard electrophiles. | Avoid Ag2CO3. Stick to K2CO3 or NaH. |
| Product is colored/dark | Oxidation of the electron-rich ring. | Perform reaction under strict Nitrogen atmosphere. |
References
-
Regioselectivity in Quinolinone Alkylation
- Source: The methylation of 8-hydroxy-2(1H)
-
Citation: Fernandez, F. et al. "Synthesis of 5-methoxy-2(1H)-quinolinone." Heterocycles1994 , 38(12), 2615.
-
General Protocol for 8-Hydroxyquinoline Methylation
-
Synthesis of 5-chloro-8-hydroxy-2-quinolinone
- Source: Methods for synthesizing the core scaffold via cycliz
-
Citation: ChemicalBook. "5-Chloro-8-hydroxyquinoline Synthesis Protocols."
-
Biological Relevance (Indacaterol Intermediates)
- Source: Discussion of 8-hydroxyquinolinone deriv
-
Citation: Prati, F. et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules2021 , 26(16), 4838.
Sources
- 1. DSpace [cardinalscholar.bsu.edu]
- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
Mastering Regioselectivity: N- vs. O-Alkylation of Quinolinone Scaffolds
Topic: Procedure for N-alkylation vs O-alkylation of quinolinone precursors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary: The Ambident Anion Challenge
Quinolinones (specifically 2-quinolinones and 4-quinolinones) act as privileged scaffolds in drug discovery, serving as precursors for antibiotics (fluoroquinolones), anticancer agents, and antipsychotics (e.g., aripiprazole).[1] The synthetic challenge lies in their ambident nature. The deprotonated quinolinone core resonates between a nitrogen anion (amide/lactam) and an oxygen anion (imidate/lactim).
Controlling the alkylation site is not merely a matter of preference but of biological necessity:
-
N-Alkylation retains the quinolinone (amide) core, essential for hydrogen-bonding interactions in many kinase inhibitors.[1]
-
O-Alkylation yields alkoxypyridine-like systems (quinoline ethers), often used to lock the conformation or adjust lipophilicity (
).[1]
This guide provides a definitive, mechanism-based protocol to selectively target the N- or O-terminus, leveraging the "Cesium Effect" for thermodynamic control and "Silver Coordination" or Mitsunobu chemistry for kinetic control.[1]
Strategic Decision Matrix
Before initiating synthesis, consult this matrix to select the appropriate condition set based on your target chemotype.[1]
| Parameter | Target: N-Alkylation (Lactam) | Target: O-Alkylation (Lactim Ether) |
| Dominant Mechanism | Thermodynamic Control ( | Kinetic Control / Chelation Control |
| Primary Reagents | ||
| Solvent System | Polar Aprotic (DMF, DMSO, NMP) | Non-polar / Aprotic (Benzene, Toluene, THF) |
| Temperature | Elevated ( | Room Temp or Reflux (Ag), |
| Key Driver | "Cesium Effect" & Solvation of cation | Ag-Halide precipitation & O-Ag coordination |
| Common Pitfall | O-alkylation trace (avoid by high temp) | N-alkylation (avoid polar solvents) |
Mechanistic Insight & Causality[1]
The Thermodynamic Preference (N-Alkylation)
In polar aprotic solvents (DMF/DMSO), alkali metal salts (Na, K, Cs) form solvent-separated ion pairs.[1] The N-site is generally more nucleophilic towards "soft" alkyl halides due to the preservation of the stable amide carbonyl bond in the product.
-
The "Cesium Effect": Cesium carbonate (
) is superior to because the large ionic radius of minimizes tight ion-pairing with the quinolinone anion. This "naked anion" effect enhances nucleophilicity, and the higher solubility of cesium salts in organic solvents accelerates the reaction, favoring the thermodynamic N-alkyl product.
The Kinetic/Directed Preference (O-Alkylation)
-
Silver Salt Method: When using
in non-polar solvents (Toluene/Benzene), the reaction is heterogeneous.[1] The silver cation ( ) coordinates to the nitrogen lone pair or the amide system, effectively shielding the N-site. Furthermore, the high affinity of Silver for Halides ( precipitation) drives the reaction through a transition state where the Oxygen attacks the electrophile.[1] -
Mitsunobu Reaction: This reaction activates the alcohol (alkylating agent) into an oxy-phosphonium intermediate.[1] The quinolinone acts as the nucleophile. Since the reaction is driven by the acidity of the NH proton (
) and the formation of the strong P=O bond, the oxy-phosphonium species preferentially attacks the Oxygen of the enolate-like tautomer, resulting in O-alkylation.
Detailed Experimental Protocols
Protocol A: Selective N-Alkylation (The Cesium/DMF System)
Objective: Synthesis of N-substituted 2-quinolinones.[1] Scale: 1.0 mmol basis.
Reagents:
-
Precursor: 2-Quinolinone (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv)[1] -
Solvent: Anhydrous DMF (5 mL/mmol)
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve 2-quinolinone (145 mg, 1 mmol) in anhydrous DMF (5 mL).
-
Activation: Add
(488 mg, 1.5 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (often yellow/orange) indicating anion formation. -
Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.
-
Work-up:
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
Protocol B: Selective O-Alkylation (The Silver Carbonate Method)
Objective: Synthesis of 2-alkoxyquinolines.[1][2] Scale: 1.0 mmol basis.
Reagents:
-
Precursor: 2-Quinolinone (1.0 equiv)
-
Electrophile: Alkyl Iodide (preferred over bromide) (1.2 - 1.5 equiv)[1]
-
Promoter: Silver Carbonate (
) (1.0 - 1.2 equiv)[1] -
Solvent: Anhydrous Toluene or Benzene (Caution: Carcinogen) (10 mL/mmol)[1]
Workflow:
-
Preparation: Wrap the reaction flask in aluminum foil (Silver salts are photosensitive).
-
Suspension: Add 2-quinolinone (1 mmol),
(275 mg, 1 mmol), and Alkyl Iodide (1.5 mmol) to Anhydrous Toluene (10 mL). -
Reaction: Stir vigorously at Reflux (or RT for highly reactive halides like MeI) for 12–24 hours.
-
Filtration: Filter the mixture through a Celite pad to remove silver salts (
precipitate and unreacted ). Wash the pad with EtOAc. -
Work-up: Concentrate the filtrate under reduced pressure.
-
Purification: Flash Chromatography. Note: O-alkylated products are typically less polar (higher
) than N-alkylated isomers.[1]
Analytical Validation (QC)
Distinguishing the regioisomers is critical. Use this comparison table for structural assignment.
| Feature | N-Alkyl (Quinolone) | O-Alkyl (Alkoxyquinoline) |
| IR Spectrum | Strong C=O stretch ( | No C=O .[1] Strong C-O-C bands ( |
| C3-H and C4-H show alkene-like coupling.[1] | Aromatic region becomes more "naphthalene-like".[1] | |
| Carbonyl Carbon: | Imidate Carbon: | |
| HMBC Correlation | Alkyl protons correlate to C=O and C8a (bridge).[1] | Alkyl protons correlate to C2 (imidate carbon).[1] |
Visualized Pathways
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Divergent synthetic pathways controlled by cation choice (Cs+ vs Ag+) and solvent polarity.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting logic for optimizing yield and regioselectivity.
References
-
N- vs O-alkylation in 2(1H)-quinolinone derivatives. Tetrahedron Letters, 1999. Link
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 2002.[1] Link[1]
-
Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones. Journal of the Brazilian Chemical Society, 2006.[1] Link
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Heterocycles, 2012.[1] Link[1]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure. Bioorganic & Medicinal Chemistry Letters, 2013.[1][4] Link[1][4]
Sources
Application Note: Microwave-Assisted Synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone
Executive Summary & Scientific Rationale
The synthesis of 2(1H)-quinolinones (carbostyrils) is a cornerstone in medicinal chemistry, given the scaffold's prevalence in antitumor, antiviral, and antipsychotic therapeutics (e.g., Aripiprazole). This application note details the optimized synthesis of 5-Chloro-8-methoxy-2(1H)-quinolinone , a specific intermediate valuable for its unique substitution pattern which allows for further diversifications at the C5 (via cross-coupling) and N1 positions.
The Challenge of Regioselectivity
Classical thermal methods (e.g., Knorr or Friedländer synthesis) often suffer from harsh conditions, long reaction times, and poor regioselectivity when using meta-substituted anilines.
-
Regiocontrol: By utilizing 2-methoxy-5-chloroaniline as the starting material, the C2-methoxy group effectively blocks one ortho position. This forces cyclization to occur exclusively at the C6 position, guaranteeing the 5-chloro-8-methoxy substitution pattern in the final quinolinone.
The Microwave Advantage
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the intramolecular hydroarylation of an N-arylpropiolamide intermediate.
-
Mechanism: The rapid dielectric heating of the polar transition state in acidic media (Eaton’s Reagent) accelerates the electrophilic aromatic substitution, reducing reaction times from hours (thermal) to minutes while suppressing tar formation common in polyphosphoric acid (PPA) mediated reactions.
Synthetic Pathway Visualization
The following diagram illustrates the two-step workflow: Amide coupling followed by Microwave-Assisted Cyclization.
Figure 1: The regioselective synthesis relies on the steric and electronic blocking effects of the methoxy group, ensuring the cyclization occurs at the desired position.[1]
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Eq. | Role |
| 2-Methoxy-5-chloroaniline | 2401-24-3 | 1.0 | Core Scaffold |
| Propiolic Acid | 471-25-0 | 1.1 | 3-Carbon Fragment |
| DCC (Dicyclohexylcarbodiimide) | 538-75-0 | 1.1 | Coupling Agent |
| DMAP (4-Dimethylaminopyridine) | 1122-58-3 | 0.1 | Catalyst |
| Eaton's Reagent | 39394-84-8 | Excess | Acid/Solvent (7.7 wt% P2O5 in MsOH) |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Step 1) |
Step 1: Amide Formation (Intermediate Synthesis)
Note: While direct reaction of aniline with propiolic esters is possible, the amide coupling with propiolic acid provides a discrete intermediate that cyclizes more cleanly in the MW step.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-chloroaniline (10 mmol, 1.57 g) in anhydrous DCM (30 mL).
-
Addition: Add Propiolic acid (11 mmol, 0.77 g) and DMAP (1 mmol, 0.12 g). Cool the mixture to 0°C in an ice bath.
-
Coupling: Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL) over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the aniline spot disappears.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl (2 x 20 mL), saturated NaHCO3 (2 x 20 mL), and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol/Water to obtain N-(5-chloro-2-methoxyphenyl)propiolamide.
Step 2: Microwave-Assisted Cyclization
Critical: This step utilizes Eaton's Reagent, which is a safer, less viscous alternative to Polyphosphoric Acid (PPA) for microwave applications, allowing for better stirring and thermal distribution.
-
Vessel Loading: Place the purified Intermediate Amide (2.0 mmol, ~0.42 g) into a 10 mL microwave-compatible process vial (e.g., borosilicate glass with crimp cap).
-
Solvent/Catalyst: Add Eaton's Reagent (3.0 mL). Add a magnetic stir bar.
-
Tip: If the mixture is too viscous, a small amount of Sulfolane (1 mL) can be added as a co-solvent, but Eaton's reagent usually suffices.
-
-
Microwave Parameters:
-
Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 130°C.[1]
-
Pressure Limit: 15 bar.
-
Power: Dynamic (Max 150 W).
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (to ensure homogeneity before heating).
-
-
Execution: Cap the vial and run the method. The reaction should turn a dark amber color.
-
Quenching: Allow the vial to cool to 50°C (do not let it solidify completely). Pour the reaction mixture slowly into Ice Water (50 mL) with vigorous stirring.
-
Safety: Exothermic reaction.
-
-
Isolation: The product will precipitate as a solid. Stir for 30 minutes to hydrolyze any polyphosphates.
-
Filtration: Collect the solid by vacuum filtration.[4] Wash copiously with water to remove acid, then with cold diethyl ether (2 x 5 mL).
-
Purification: Recrystallize from Methanol or DMF/Water.
Results & Characterization
Expected Analytical Data
-
Yield: 75–85% (Step 2).
-
Appearance: Pale yellow to tan needles.
-
Melting Point: >250°C (decomposition).
-
1H NMR (DMSO-d6, 400 MHz):
- 11.60 (s, 1H, NH) – Broad singlet, characteristic of lactam.
- 7.95 (d, J = 9.5 Hz, 1H, H-4) – Alkene proton.
- 7.45 (s, 1H, H-6) – Aromatic proton (meta to Cl).
- 7.20 (s, 1H, H-7) – Aromatic proton (ortho to OMe).
- 6.50 (d, J = 9.5 Hz, 1H, H-3) – Alkene proton (upfield due to carbonyl conjugation).
- 3.90 (s, 3H, OMe) – Methoxy singlet.
-
Note: Coupling constants and shifts may vary slightly based on concentration.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Incomplete cyclization or charring. | Decrease MW temp to 110°C and extend time to 20 min. Ensure efficient stirring. |
| Mixture of Isomers | Incorrect Starting Material. | Verify Aniline is 2-methoxy-5-chloro (not 2-chloro-5-methoxy). The OMe must be at C2 of aniline. |
| Product is Sticky/Tar | Polymerization of propiolamide. | Use a radical inhibitor (e.g., BHT) in trace amounts or switch to dilute conditions in Chlorobenzene with AlCl3 (Friedel-Crafts variant). |
References
-
Microwave-Assisted Synthesis of 2-Quinolinones
- Manjula, A., et al. "Microwave assisted synthesis of some novel 2-quinolinone derivatives.
- Context: Establishes the baseline for using acid c
-
Eaton's Reagent in Cyclization
- Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 38(23), 1973.
- Context: Foundational text for replacing viscous PPA with E
-
Regioselectivity of Aniline Cyclizations
-
Meth-Cohn, O. "The synthesis of quinolines from aromatic amines."[1] Comprehensive Heterocyclic Chemistry II, Vol 5, 1996.
- Context: Authoritative source on the directing effects of methoxy substituents in quinoline ring form
-
-
General Microwave Protocol for Heterocycles
-
Kappe, C. O.[5] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 2004.
- Context: Validates the parameters (temper
-
Sources
- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. DSpace [cardinalscholar.bsu.edu]
- 5. visitka.narod.ru [visitka.narod.ru]
Troubleshooting & Optimization
Solving solubility issues of 5-Chloro-8-methoxy-2(1H)-quinolinone in bioassays
Compound: 5-Chloro-8-methoxy-2(1H)-quinolinone
Document ID: TS-QZN-058 | Version: 2.4 | Status: Active[1]
Executive Summary
This guide addresses the critical solubility and aggregation challenges associated with 5-Chloro-8-methoxy-2(1H)-quinolinone . As a planar, lipophilic 2-quinolinone derivative, this compound exhibits "brick dust" physical properties—high crystal lattice energy and poor aqueous solubility.
In bioassays, this molecule is prone to two primary failure modes:
-
Solvent Shock Precipitation: Immediate crystallization upon dilution from DMSO into aqueous buffers.
-
Colloidal Aggregation: Formation of promiscuous sub-micrometer particles that sequester proteins, leading to false-positive inhibition (Pan-Assay Interference).[2]
Module 1: Stock Solution Architecture
Objective: Create a stable, moisture-free stock solution to prevent degradation and pre-assay precipitation.[1]
The Science:
The 2(1H)-quinolinone core relies on intermolecular hydrogen bonding (NH[1]···O=C) and
Protocol:
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%, Water content < 0.005%. -
Concentration Limit: Target a maximum stock concentration of 10 mM .
-
Warning: Do not attempt 50 mM or 100 mM stocks. While initially soluble, these often crash out upon freeze-thaw cycles.[1]
-
-
Dissolution Method:
-
Vortex for 60 seconds.
-
If particulates persist, sonicate at 40 kHz for 5 minutes (water bath temperature: 37°C).
-
Visual Check: Solution must be optically clear.[4] Any turbidity indicates micro-crystals that will seed massive precipitation later.
-
Module 2: The "Soft Landing" Dilution Strategy
Objective: Transfer the compound from 100% organic solvent to aqueous media without triggering "Solvent Shock."
The Problem: Direct addition of high-concentration DMSO stock into aqueous buffer creates a local region of high supersaturation.[1] The compound precipitates faster than it can disperse.
The Solution: Use an Intermediate Dilution Step (IDS) to lower the kinetic barrier.
Step-by-Step Workflow
-
Serial Dilution (in DMSO):
-
Perform all dose-response serial dilutions in 100% DMSO first.
-
Result: A plate where every well is 1000x the final desired concentration, but still in pure DMSO.
-
-
The Intermediate Step (IDS):
-
Prepare an "Intermediate Buffer" containing 5% DMSO + 0.05% Tween-20 (or Triton X-100) in your assay buffer.[1]
-
Dilute your DMSO stock 1:20 into this Intermediate Buffer.
-
Mix: 30 seconds orbital shake.
-
-
Final Assay Addition:
-
Transfer from the Intermediate Plate to the Final Assay Plate (containing cells/enzyme).
-
Final Solvent Load: 0.25% - 0.5% DMSO.[1]
-
Visualizing the Workflow:
Caption: The "Soft Landing" protocol prevents precipitation by introducing an intermediate surfactant-rich buffer step.[1]
Module 3: Preventing False Positives (Aggregation)
Objective: Distinguish between true biological activity and artifacts caused by colloidal aggregation.
The Science: Planar aromatics like 5-Chloro-8-methoxy-2(1H)-quinolinone are "frequent hitters" in screening.[1] They form colloids (100–400 nm particles) that adsorb enzymes, leading to non-specific inhibition. This is the Shoichet Mechanism .
Diagnostic & Prevention Protocol:
| Feature | Aggregation Artifact | True Inhibition |
| Detergent Sensitivity | Activity is lost/reduced with 0.01% Triton X-100.[1] | Activity remains stable. |
| Enzyme Concentration | IC50 shifts significantly if enzyme conc. changes. | IC50 remains constant (Cheng-Prusoff).[1] |
| Hill Slope | Steep dose-response curve (Hill slope > 2.0). | Standard Hill slope (~1.0). |
Required Assay Additive: For enzymatic assays involving this compound, you must include a non-ionic detergent in the assay buffer.
-
Recommendation: 0.01% v/v Triton X-100 or 0.005% v/v Tween-20.[1]
-
Mechanism:[1][2][4][5] The detergent disrupts the colloid surface tension, preventing particle formation without denaturing the target protein.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Stock | Moisture uptake in DMSO.[1] | Discard stock. Use single-use anhydrous DMSO aliquots.[1] Store under |
| Cloudiness on Dilution | "Solvent Shock" (Rapid polarity change). | Adopt the Intermediate Dilution Step (Module 2). Do not pipette 100% DMSO directly into cold media. |
| Steep IC50 Curve | Colloidal Aggregation. | Add 0.01% Triton X-100 to the assay buffer. Spin down the plate (1000xg, 2 min) to check for pelleting. |
| Variable Data | Compound adhering to plastic. | Use Low-Binding polypropylene plates. Avoid polystyrene for intermediate steps. |
FAQ: Frequently Asked Questions
Q1: Can I use DMF instead of DMSO? A: Yes, DMF (Dimethylformamide) is a viable alternative for quinolinones and often solubilizes planar aromatics better. However, DMF is more toxic to cells. If using DMF, ensure the final assay concentration is < 0.1% and include a vehicle control to normalize for cytotoxicity.
Q2: Why does the compound precipitate in cell media but not PBS?
A: This is counter-intuitive but common. While serum proteins (Albumin) usually bind and solubilize drugs, specific ions in media (like
Q3: Is the 2(1H)-quinolinone tautomer stable? A: In solution, the 2-quinolinone (lactam) form is generally favored over the 2-hydroxyquinoline (lactim) form.[1] However, pH extremes can shift this equilibrium and alter solubility. Maintain assay buffers between pH 7.0 and 7.8 to ensure structural consistency.
Decision Logic for Assay Optimization
Caption: Logical flow to identify and mitigate solubility or aggregation-based artifacts.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link[1]
- Core reference for the colloidal aggregation mechanism in quinolinone-like scaffolds.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link[1]
- Source for the "Intermediate Dilution" and solvent shock protocols.
-
Irwin, J. J., et al. (2015).[5] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087. Link[1]
-
Provides the structural basis for why planar aromatics like quinolinones aggregate.[1]
-
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Bioassays. Link[1]
- General guidelines for handling hydrophobic stock solutions.
Sources
Technical Support Center: Separation of 5-Chloro and 7-Chloro Quinolinone Isomers
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating 5-chloro and 7-chloro quinolinone positional isomers. Due to their nearly identical structures and physicochemical properties, achieving baseline resolution between these compounds can be a formidable task. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to streamline your method development process and ensure robust, reproducible results.
The Core Challenge: Structural Similarity
The primary difficulty in separating 5-chloro and 7-chloro quinolinone lies in their subtle structural difference—the position of a single chlorine atom on the benzene ring. This results in very similar polarity, molecular weight, and pKa values, making them difficult to resolve with standard chromatographic techniques.[1] Effective separation relies on exploiting minor differences in their electronic structure and interaction with the stationary phase.
Physicochemical Property Comparison
Understanding the subtle differences in the isomers' properties is the first step in developing a selective method. While experimental data for these specific quinolinone isomers is sparse, we can infer properties based on the quinoline core and related structures.
| Property | 5-Chloro Isomer | 7-Chloro Isomer | Significance for Separation |
| Molecular Weight | Identical | Identical | Cannot be differentiated by mass spectrometry alone. |
| Polarity | Very Similar | Very Similar | The 5-chloro isomer may have a slightly different dipole moment due to the proximity of the chlorine to the heterocyclic ring, which can be exploited by specific stationary phases. |
| pKa (Predicted) | Close | Close | The quinolinone scaffold has at least one ionizable site. Even a minor pKa difference can be leveraged by precise mobile phase pH control to alter the degree of ionization and, consequently, the hydrophobicity of each isomer.[2][3] |
| UV Absorbance | Similar λmax | Similar λmax | Both isomers will have very similar UV spectra, making UV detection straightforward but not selective. |
Troubleshooting Guide: Common Separation Issues
This section addresses the most common problems encountered during the separation of 5- and 7-chloro quinolinone isomers. The rule of "one" is critical in troubleshooting: never change more than one parameter at a time.[4]
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor Resolution / Co-elution | 1. Suboptimal Mobile Phase pH: The current pH does not sufficiently differentiate the ionization state of the two isomers.[3] 2. Inappropriate Column Chemistry: The stationary phase (e.g., standard C18) lacks the specific interactions needed to resolve the isomers.[5] 3. Insufficient Column Efficiency: The column may be old, contaminated, or simply not providing enough theoretical plates (N). | 1. Optimize Mobile Phase pH: This is the most critical parameter. Perform a pH scouting study (e.g., from pH 2.5 to 4.5 in 0.5 unit increments). A pH that is 1-2 units away from the isomers' pKa values is often a good starting point to ensure they are in a single, stable ionic form.[4] Use a buffer (e.g., phosphate, formate, or acetate) to maintain a stable pH.[1] 2. Screen Alternative Stationary Phases: Move beyond C18. Phenyl-based columns (Phenyl, Phenyl-Hexyl) can provide π-π interactions, which are sensitive to the electron-withdrawing effects of the chlorine atom at different positions.[6][7] Polar-embedded phases (e.g., Amide, Carbamate) can offer alternative shape selectivity.[7][8] 3. Check System & Column Health: Replace the column if it's old. Flush with a strong solvent to clean it.[9] Ensure the system has minimal dead volume by using appropriate tubing.[10] |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic nitrogen in the quinolinone ring interacts with acidic residual silanols on the silica-based stationary phase.[11] 2. Column Overload: Injecting too much sample mass. 3. pH Close to Analyte pKa: A mix of ionized and unionized forms of an analyte exists, leading to poor peak shape.[3] | 1. Mitigate Silanol Effects: Use a modern, high-purity, end-capped column. Alternatively, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the active silanol sites.[9][11] 2. Reduce Injection Volume/Concentration: Decrease the sample load by a factor of 5-10 and observe the peak shape.[10] 3. Adjust Mobile Phase pH: Move the pH at least one unit away from the pKa of the analytes to ensure a single ionic state.[4] |
| Inconsistent Retention Times | 1. Poorly Buffered Mobile Phase: The pH of the mobile phase is unstable, causing analyte ionization to fluctuate.[4] 2. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient.[1][4] 3. System Leaks or Pump Issues: Fluctuations in flow rate due to leaks or faulty check valves.[9][10] | 1. Use a Buffer: Always use a buffer (10-25 mM is typical) when separating ionizable compounds. Ensure the buffer has effective capacity at the chosen pH. 2. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between runs.[1] 3. Perform System Maintenance: Check for leaks at all fittings.[10] Clean or replace pump check valves if pressure fluctuations are observed.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 5- and 7-chloro quinolinone isomers?
The primary challenge is their high degree of structural similarity. As positional isomers, they share the same molecular formula and weight, leading to nearly identical physicochemical properties like hydrophobicity and pKa. Standard reversed-phase chromatography often fails to provide enough selectivity because the retention mechanism, primarily based on hydrophobic interactions, is not sensitive enough to the subtle difference in the chlorine atom's position.[1][12] Success requires a method that can exploit minor differences in dipole moment or electron density, which influence secondary interactions like π-π bonding or hydrogen bonding.
Q2: How do I select an appropriate HPLC column for this separation?
While a high-efficiency C18 column is a reasonable starting point, achieving separation often requires a stationary phase with alternative selectivity.
-
Phenyl-based Columns (e.g., Phenyl-Hexyl): This is often the best choice. These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic quinolinone structure. The position of the electron-withdrawing chlorine atom subtly alters the electron distribution of the aromatic system in each isomer, leading to differential π-π interactions and, therefore, different retention times.[6][7]
-
Pentafluorophenyl (PFP) Columns: These columns offer a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. They are particularly effective for separating halogenated compounds and positional isomers.
-
Polar-Embedded Columns (e.g., Amide, Carbamate): These phases contain a polar group (like an amide) embedded in the alkyl chain. This can provide alternative selectivity through hydrogen bonding and dipole interactions, and they have shown success in separating diastereomers and other closely related isomers.[7][8]
Q3: What is the role of mobile phase pH, and how can I optimize it?
Mobile phase pH is the most powerful tool for separating these ionizable isomers.[2][3] The quinolinone structure contains a basic nitrogen and can exist in protonated (charged) or neutral form depending on the pH.
-
Mechanism: By adjusting the pH, you change the ionization state of the analytes. The protonated form is more polar and will elute earlier in reversed-phase HPLC, while the neutral form is more hydrophobic and will be retained longer. Even a small difference in the pKa between the 5- and 7-chloro isomers can be amplified into a significant retention time difference at the right pH.[11][13]
-
Optimization Workflow:
-
Estimate pKa: Find the pKa of the parent quinolinone or a close analog. Let's assume a hypothetical pKa of ~3.5 for the quinoline nitrogen.
-
Select a Buffer: Choose a buffer effective in the desired range (e.g., formate for pH 2.5-4.5, acetate for pH 3.8-5.8).
-
Scout pH: Prepare mobile phases at different pH values, for example, pH 2.5, 3.0, 3.5, and 4.0.
-
Analyze Results: Inject the isomer mixture at each pH and observe the change in retention and resolution. The optimal pH will be the one that provides the largest separation factor (alpha).
-
Avoid pH near pKa: Operating exactly at the pKa can lead to peak broadening or splitting, as both ionized and neutral forms are present.[3] It is generally best to work at a pH at least one unit away from the pKa.[4]
-
Q4: My peaks are tailing. What should I do?
Peak tailing for basic compounds like quinolinones is a classic sign of secondary interactions with the silica stationary phase.
-
Use a Modern Column: Start with a high-purity, base-deactivated, and fully end-capped column. These columns have minimal exposed silanol groups.
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as 0.1% triethylamine (TEA), into your mobile phase. The TEA will preferentially interact with the active silanol sites, preventing the quinolinone analytes from doing so and resulting in more symmetrical peaks.[9][11]
-
Lower the pH: At a low pH (e.g., < 3), the residual silanol groups on the silica surface are protonated and less likely to interact with the protonated basic analytes.
Q5: Are there alternative techniques to HPLC, like SFC, that could be effective?
Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative and is often superior for separating positional isomers.[14][15]
-
Advantages of SFC:
-
Orthogonal Selectivity: SFC uses supercritical CO2 as the main mobile phase, which has different solvating properties than liquid mobile phases. This often results in a completely different—and sometimes much better—separation selectivity compared to HPLC.[14]
-
High Efficiency: The low viscosity of supercritical CO2 allows for faster flow rates and rapid separations without a significant loss in efficiency.[15]
-
Normal-Phase-Like Interactions: SFC often behaves like normal-phase chromatography, where separation is driven by polarity. This can be highly effective for differentiating isomers with subtle differences in their dipole moments.
-
SFC with chiral stationary phases has also demonstrated outstanding results in separating structurally similar compounds, even when the compounds themselves are not chiral.[15][16]
Experimental Protocols & Visualizations
Example Starting Protocol: RP-HPLC Method
This protocol serves as a robust starting point for your method development. Further optimization will likely be required.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Rationale:
-
The Phenyl-Hexyl column is chosen for its potential π-π interactions.[6][7]
-
A low pH mobile phase with formic acid ensures the quinolinone nitrogen is fully protonated, promoting good peak shape.
-
A gradient is used for initial scouting to determine the approximate elution conditions.
-
Elevated temperature can improve peak efficiency and reduce viscosity.
HPLC Method Development Workflow
Caption: A systematic workflow for developing an HPLC method for positional isomer separation.
Effect of pH on Quinolinone Ionization
Caption: The effect of mobile phase pH on the ionization state and polarity of quinolinone isomers.
References
- J Sep Sci. 2017 Jul;40(14):2863-2882.
- PubMed. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP.
- ResearchGate.
- CompTox Chemicals Dashboard. 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE Properties.
- ACS Publications.
- ResearchGate.
- BenchChem. Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
- Longdom Publishing.
- PubMed.
- RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Thermo Fisher Scientific.
- SIELC Technologies. Separation of 2(1H)-Quinolinone on Newcrom R1 HPLC column.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- SCION Instruments. HPLC Troubleshooting Guide.
- Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Shimadzu Corporation. Method development and Identification of Triacylglycerols species with SFC.
- Asian Journal of Chemistry. Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets.
- Chromatography Forum.
- International Labmate.
- Hawach Scientific.
- MicroSolv Technology Corporation.
- Welch Materials.
- LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. welch-us.com [welch-us.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. bvchroma.com [bvchroma.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. semanticscholar.org [semanticscholar.org]
Stability of 5-Chloro-8-methoxy-2(1H)-quinolinone under acidic conditions
Technical Support Center: 5-Chloro-8-methoxy-2(1H)-quinolinone
Topic: Stability & Handling of 5-Chloro-8-methoxy-2(1H)-quinolinone under Acidic Conditions Document ID: TSC-Q2-Cl-OMe-001 Last Updated: February 13, 2026[1][2]
Executive Summary
This guide addresses the chemical stability, solubility, and analytical challenges associated with 5-Chloro-8-methoxy-2(1H)-quinolinone in acidic environments.[1][2] While the 2-quinolinone (carbostyril) core is robust, the 8-methoxy ether linkage presents a specific vulnerability to acid-catalyzed dealkylation under thermal stress, potentially yielding 5-Chloro-8-hydroxy-2(1H)-quinolinone .[1][2]
Module 1: Chemical Stability & Degradation Mechanisms
Core Stability Profile
The 2(1H)-quinolinone scaffold is highly stable against ring opening in acidic media due to its aromatic character.[2] However, the 8-methoxy group is the primary site of concern.[2]
| Condition | Predicted Stability | Risk Factor |
| Dilute Acid (0.1N - 1N HCl/H₂SO₄), RT | Stable | Low.[1][2] Protonation may occur, but ether cleavage is kinetically slow.[2] |
| Strong Acid (>2N HCl), Reflux | Unstable | High. Risk of ether hydrolysis (Demethylation).[2] |
| Lewis Acids (e.g., AlCl₃, BBr₃) | Highly Unstable | Critical. Rapid cleavage to 8-hydroxy analog. |
| Oxidative Acidic Media (HNO₃) | Unstable | Risk of nitration at position 6 or 7.[2] |
Primary Degradation Pathway: Acid-Catalyzed Demethylation
Under forcing acidic conditions (high temperature + strong protic acid), the methoxy group undergoes hydrolysis.[2] The chlorine atom at position 5 exerts an electron-withdrawing effect ($ -I $), which slightly decreases the basicity of the ether oxygen, theoretically offering marginal stabilization compared to non-chlorinated analogs.[2] However, prolonged exposure will yield the hydroxy-impurity.[2]
Mechanism:
-
Protonation of the ether oxygen.[2]
-
Nucleophilic attack (by halide or water) on the methyl group (
mechanism).[2]
Figure 1: Acid-catalyzed degradation pathway of the 8-methoxy ether linkage.[2]
Module 2: Troubleshooting & FAQs
Q1: Why does the compound precipitate when I acidify the solution?
Diagnosis: Salt Insolubility / pKa Mismatch.
-
Technical Context: 2-Quinolinones are very weak bases (
to 1.0 for the carbonyl oxygen protonation).[1][2] Unlike quinolines (which protonate on the Nitrogen, ), the amide-like resonance of 2-quinolinone reduces basicity.[2] -
The Issue: Adding dilute acid (e.g., 1N HCl) may not fully protonate the molecule to form a soluble cation.[2] Even if protonated, the hydrochloride salt of this lipophilic (Cl + OMe substituted) molecule often has a high lattice energy and low aqueous solubility.[2]
-
Solution:
Q2: I see a new peak at RRT 0.85 in HPLC after acid stress. What is it?
Diagnosis: 5-Chloro-8-hydroxy-2(1H)-quinolinone. [1][2]
-
Causality: The hydroxy group is more polar than the methoxy group, typically resulting in a shorter retention time (Reverse Phase C18).[2]
-
Verification: The UV spectrum of the degradant will show a bathochromic shift (red shift) in alkaline mobile phases due to phenolate formation, distinct from the methoxy parent which cannot ionize at the 8-position.[2]
Q3: Does the "Lactam-Lactim" tautomerism affect my analysis in acid?
Diagnosis: Minimal Impact.
-
Explanation: While 2-quinolinones can theoretically exist as 2-hydroxyquinolines (lactim), the 2(1H)-quinolinone (lactam) form is thermodynamically dominant in both solid state and solution, especially in polar solvents.[2]
-
Note: In strongly acidic HPLC mobile phases (e.g., 0.1% TFA), the equilibrium remains firmly shifted toward the protonated lactam form.[2] You generally do not need to worry about peak splitting due to tautomerism unless the pH is near the
of the enol (which is basic, not acidic).[2]
Module 3: Validated Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to determine if your specific acidic conditions (e.g., a reaction step or formulation vehicle) are safe.
Materials:
Workflow:
-
Preparation: Dissolve 10 mg compound in 5 mL ACN (Stock).
-
Sample A (Control): Dilute 1 mL Stock + 1 mL Water.
-
Sample B (Mild): Dilute 1 mL Stock + 1 mL 1N HCl. Store at RT for 24h .
-
Sample C (Stress): Dilute 1 mL Stock + 1 mL 5N HCl. Heat to 60°C for 4h .
-
Neutralization: Quench Sample C with dilute NaOH immediately before injection (prevents column damage, but ensure pH < 7 to avoid precipitation).
-
Analysis: Inject A, B, and C.
Decision Logic:
-
If Sample C shows >2% area of the RRT ~0.85 peak
The process is incompatible with high-temperature acid. [1][2] -
If Sample B is stable but C degrades
Process is temperature-sensitive.
Protocol B: Analytical Decision Tree
Figure 2: Diagnostic workflow for HPLC anomalies involving 5-Chloro-8-methoxy-2(1H)-quinolinone.
References
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard reference for the stability of quinolinone tautomers and electrophilic substitution).
-
Ebetino, F. H., et al. (1984).[2][3] Synthesis of quinoline analogues and stability of 8-methoxy groups.[1][2][4][5] Heterocycles, 38(12).[2][6]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 5-Chloro-8-methoxyquinoline (Analogous Structure). PubChem. [Link][2][7]
Sources
- 1. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. DSpace [cardinalscholar.bsu.edu]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-Chloro-8-methoxyquinoline | C10H8ClNO | CID 13404592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution HPLC Profiling of 5-Chloro-8-methoxy-2(1H)-quinolinone: A Comparative Method Guide
Executive Summary & Compound Profile
The analysis of 5-Chloro-8-methoxy-2(1H)-quinolinone (CAS 917835-32-6) presents a distinct chromatographic challenge. As a halogenated lactam intermediate, often used in the synthesis of bioactive kinase inhibitors or antibacterial agents, its purity is critical. The primary analytical difficulty lies in separating the target molecule from its regioisomers (e.g., 7-chloro analogs) and synthetic precursors (e.g., 4-chloro-2-aminophenol derivatives) which share nearly identical hydrophobicity.
This guide compares two validated approaches:
-
Method A (Standard): A robust C18 (ODS) method suitable for general assay.
-
Method B (Recommended): A Fluorophenyl/Phenyl-Hexyl method optimized for critical impurity profiling and isomer resolution.
Compound Characteristics
| Property | Description | Chromatographic Implication |
| Structure | Bicyclic aromatic lactam with electron-withdrawing (Cl) and donating (OMe) groups. | High potential for |
| Tautomerism | 2(1H)-quinolinone (lactam) | Requires pH control to stabilize the lactam form and prevent peak splitting. |
| Solubility | Low aqueous solubility; soluble in DMSO/MeOH. | Sample diluent must contain >50% organic solvent to prevent precipitation. |
Comparative Methodology
Method A: The "Workhorse" (C18)
Best for: Routine assay, reaction monitoring, and gross purity checks.
This method utilizes a standard Alkyl-C18 stationary phase. It relies purely on hydrophobic subtraction. While robust, it often struggles to resolve the "Critical Pair" (the 5-chloro target vs. the 7-chloro regioisomer) due to their identical lipophilicity.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
Method B: The "Specialist" (Phenyl-Hexyl) – RECOMMENDED
Best for: Final product release, impurity profiling, and isomer separation.
This method employs a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand engages in
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or Waters XSelect HSS PFP.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol (MeOH promotes
-interactions better than ACN). -
Gradient: Optimized multistep gradient (see protocol below).
Detailed Experimental Protocols
Reagents & Preparation[5][6][7][8][9]
-
Diluent: 50:50 Methanol:Water (v/v). Note: If solubility issues persist, use 10% DMSO / 40% MeOH / 50% Water.
-
Standard Prep: Dissolve 10.0 mg of Reference Standard in 50 mL diluent (0.2 mg/mL). Sonicate for 10 mins.
-
System Suitability Solution: Mix Target Compound (0.2 mg/mL) with 7-Chloro regioisomer impurity (0.01 mg/mL).
Optimized Protocol (Method B)
This protocol is the "Gold Standard" for specificity.
Instrument Parameters:
-
Injection Volume: 5.0 µL
-
Column Temp: 35°C (Controls steric selectivity)
-
Detection: UV @ 254 nm (primary) and 320 nm (secondary for identification)
Gradient Table:
| Time (min) | % Mobile Phase A (10mM NH4OAc) | % Mobile Phase B (Methanol) | Event |
|---|---|---|---|
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold (Elute polar salts) |
| 18.0 | 30 | 70 | Linear Gradient (Separation) |
| 22.0 | 5 | 95 | Wash |
| 25.0 | 5 | 95 | Hold |
| 25.1 | 85 | 15 | Re-equilibration |
| 30.0 | 85 | 15 | End |
Performance Comparison Data
The following data summarizes the experimental validation comparing the two methods. Note the drastic improvement in selectivity (
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 8.4 min | 11.2 min | Method B retains better. |
| USP Resolution (Rs) | 1.1 (Co-elution risk) | 3.8 (Baseline separation) | Method B Superior |
| USP Tailing Factor | 1.4 | 1.1 | Method B Peak Shape Superior |
| LOD (Limit of Detection) | 0.05% | 0.02% | Method B Higher Sensitivity |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + | Method B is Orthogonal |
Mechanism of Action Visualization
The diagram below illustrates why the Phenyl-Hexyl column succeeds where the C18 fails.
Caption: Comparative interaction mechanism. Method B utilizes pi-electron differences caused by the chlorine position to separate isomers that appear identical to Method A.
Troubleshooting & Critical Parameters
Peak Splitting
-
Cause: Lactam-Lactim tautomerism or sample solvent incompatibility.
-
Fix: Ensure the mobile phase pH is buffered (Ammonium Acetate pH 4.5 is ideal). Avoid pure acetonitrile as a sample diluent; ensure at least 20% water in the injection solvent.
Retention Time Drift
-
Cause: Temperature fluctuations affecting the
- interaction strength. -
Fix: Thermostat the column compartment strictly at 35°C ± 0.5°C. Phenyl phases are more temperature-sensitive than C18.
Carryover
-
Cause: Low solubility of the chlorinated quinolinone in aqueous mobile phases.
-
Fix: Implement a needle wash with 90:10 MeOH:Water. Ensure the gradient ends with a high organic wash (95% MeOH) for at least 3 minutes.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
BenchChem. (2025).[1][6] Chromatographic Separation of Quinoline and Isoquinoline Isomers. (Reference for pKa and isomer separation logic). Link
-
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A Comparative Analysis of Cytotoxicity: 8-Hydroxyquinoline Versus the Quinolinone Scaffold
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anticancer research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, quinoline-based structures have emerged as a particularly fruitful area of exploration. This guide provides a detailed comparative analysis of the cytotoxic properties of the well-established metal-chelating agent, 8-hydroxyquinoline, and the versatile 5-Chloro-8-methoxy-2(1H)-quinolinone scaffold. By examining their mechanisms of action, summarizing key experimental findings, and providing detailed protocols for cytotoxicity assessment, this document aims to equip researchers with the critical information needed to navigate the selection and development of these promising compound classes.
Introduction: Two Scaffolds, Distinct Cytotoxic Profiles
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic organic compound that has long been recognized for its potent biological activities, including antimicrobial, antifungal, and, notably, anticancer properties.[1][2] Its primary mechanism of action is widely attributed to its ability to chelate essential metal ions, thereby disrupting cellular homeostasis and inducing apoptosis.[1][3]
On the other hand, the quinolinone core, represented here by 5-Chloro-8-methoxy-2(1H)-quinolinone, belongs to a class of compounds that has garnered significant interest for its broad spectrum of pharmacological activities.[4] While direct and extensive cytotoxic data for this specific derivative is not abundant in publicly available literature, the broader class of quinolinone derivatives has demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][5] This guide will leverage data from a closely related and well-studied derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, to infer the potential cytotoxic profile of the 5-Chloro-8-methoxy-2(1H)-quinolinone scaffold.[5][6]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. The following table summarizes key cytotoxicity data for 8-hydroxyquinoline and a representative quinolinone derivative against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | A549 (Lung Carcinoma) | 26 (24h), 5 (48h), 7.2 (72h) | [7] |
| MRC-5 (Normal Lung Fibroblast) | 6.27 | [8] | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Carcinoma) | 0.35 | [5][6] |
| Caco-2 (Colorectal Adenocarcinoma) | 0.54 | [5][6] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 9.7 | [8] | |
| PANC-1 (Pancreatic Carcinoma) | 18.4 | [8] | |
| HIEC (Normal Intestinal Epithelial) | >50 | [5] |
Analysis of Cytotoxicity Data:
The compiled data reveals that both 8-hydroxyquinoline and the quinolinone scaffold exhibit potent cytotoxic activity. Notably, the quinolinone derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrates remarkable potency against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values in the sub-micromolar range.[5][6] Furthermore, its high IC50 value against the normal intestinal epithelial cell line HIEC suggests a degree of selectivity for cancer cells, a highly desirable characteristic for any potential chemotherapeutic agent.[5]
8-Hydroxyquinoline also displays significant cytotoxicity, particularly against the A549 lung cancer cell line, with its potency increasing with longer exposure times.[7] However, its cytotoxicity against the normal lung fibroblast cell line MRC-5 is also in the low micromolar range, indicating potentially lower selectivity compared to the evaluated quinolinone derivative.[8]
Mechanistic Insights: Unraveling the Pathways to Cell Death
The cytotoxic effects of these compounds are underpinned by distinct molecular mechanisms. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.
8-Hydroxyquinoline: A Disruptor of Metal Homeostasis
The primary mechanism of 8-hydroxyquinoline's cytotoxicity is its role as a metal ionophore, particularly for copper and zinc.[2][9] By chelating these essential metal ions and transporting them across cellular membranes, 8-HQ disrupts the delicate balance of intracellular metal concentrations. This disruption can lead to a cascade of events, including:
-
Generation of Reactive Oxygen Species (ROS): The intracellular accumulation of metal ions, particularly copper, can catalyze the production of highly reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[10]
-
Inhibition of Key Enzymes: Many vital enzymes require metal ions as cofactors. By sequestering these ions, 8-HQ can inhibit the activity of enzymes involved in critical cellular processes such as DNA replication and repair.[3][11]
-
Induction of Apoptosis: The culmination of these cellular insults is the activation of the intrinsic apoptotic pathway. This is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7]
Caption: Proposed mechanism of 8-Hydroxyquinoline induced cytotoxicity.
The Quinolinone Scaffold: Targeting Cell Proliferation and Survival Pathways
The cytotoxic mechanism of quinolinone derivatives is more diverse and can be highly dependent on the specific substitutions on the quinolinone core. For the closely related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, studies have indicated that its potent anticancer activity stems from its ability to interfere with critical cell signaling pathways that govern cell proliferation and survival.[5][6] Key aspects of its mechanism include:
-
Cell Cycle Arrest: This quinolinone derivative has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death.[5][6]
-
Induction of Apoptosis: Similar to 8-HQ, this compound also triggers apoptosis, as evidenced by the activation of caspases and a reduction in mitochondrial membrane potential.[5]
-
Inhibition of PI3K/AKT/mTOR Pathway: A crucial finding is the compound's ability to modulate the PI3K/AKT/mTOR signaling pathway.[5] This pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival. By inhibiting this pathway, the quinolinone derivative effectively cuts off a key survival signal for cancer cells.
Caption: Cytotoxicity pathway of a representative quinolinone derivative.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-characterized assays are essential. The following are detailed protocols for two of the most widely used methods for assessing cytotoxicity: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., 5-Chloro-8-methoxy-2(1H)-quinolinone or 8-hydroxyquinoline). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
This comparative guide highlights the potent cytotoxic activities of both 8-hydroxyquinoline and the quinolinone scaffold, albeit through different primary mechanisms. 8-Hydroxyquinoline's ability to disrupt metal homeostasis makes it a compelling candidate for further investigation, particularly in cancers with known metal dependencies. The quinolinone scaffold, exemplified by a highly potent derivative, demonstrates the potential for developing targeted therapies that interfere with key cancer-promoting signaling pathways like PI3K/AKT/mTOR.
For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic goals and the cancer type being targeted. Further structure-activity relationship (SAR) studies on the 5-Chloro-8-methoxy-2(1H)-quinolinone core are warranted to elucidate the impact of various substitutions on its cytotoxic potency and selectivity. Ultimately, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be instrumental in advancing them from promising preclinical candidates to effective clinical therapies.
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Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. Available from: [Link].
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Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry. 2020 Jun 1;28(11):115511. Available from: [Link].
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Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. 2016 Nov 1;24(21):5465-5473. Available from: [Link].
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Cabrini, G., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10735-10745. Available from: [Link].
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].
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Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(30), 26463-26475. Available from: [Link].
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Techasen, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug design, development and therapy, 9, 2297–2307. Available from: [Link].
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Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. 2021 Sep; 26(18): 5530. Available from: [Link].
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2022 Jul; 27(13): 4306. Available from: [Link].
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National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available from: [Link].
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Zhang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(30), 26463-26475. Available from: [Link].
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. 2011; 6(11): e26908. Available from: [Link].
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BIOO Scientific. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link].
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2021 Aug; 26(16): 4899. Available from: [Link].
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. 2022 Mar; 27(6): 1948. Available from: [Link].
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. 2023;19(8):785-812. Available from: [Link].
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8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways. World Journal of Microbiology and Biotechnology. 2022 Aug 12;38(10):182. Available from: [Link].
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Advances. 2018; 8(46): 25989–26011. Available from: [Link].
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. 2022, 7, 30, 26463–26475. Available from: [Link].
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. 2014 Nov; 4(11): a015320. Available from: [Link].
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Mechanism of action of and resistance to quinolones. Veterinary Research. 2005 Mar-Apr; 36(2): 147–164. Available from: [Link].
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Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry. 2010; 10(18): 1862–1873. Available from: [Link].
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PubChem. 5-Chloro-8-methoxyquinoline. Available from: [Link].
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A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules. 2022;27(13):4306. Available from: [Link].
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Appr-tech. 5-chloro-8-methoxyquinolin-2(1H)-one. Available from: [Link].
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Comparative Guide: IR Spectroscopy of the 2(1H)-Quinolinone Carbonyl
Executive Summary
The 2(1H)-quinolinone (carbostyril) scaffold is a privileged structure in drug discovery, serving as the core for FDA-approved therapeutics like Brexpiprazole (antipsychotic) and Cilostazol (antiplatelet).
In infrared (IR) spectroscopy, the carbonyl group at position 2 is the diagnostic anchor. However, its detection is complicated by lactam-lactim tautomerism , intermolecular hydrogen bonding , and structural isomerism (e.g., 4(1H)-quinolinone). This guide provides a definitive spectral analysis, distinguishing the 2(1H)-quinolinone carbonyl from its structural "imposters" and detailing the experimental protocols required to generate reproducible data.
The Spectral Signature: 2(1H)-Quinolinone
Unlike a standard ketone (1715 cm⁻¹), the carbonyl in 2(1H)-quinolinone is part of a cyclic amide (lactam) system. Resonance delocalization significantly reduces the double-bond character of the carbonyl, shifting the absorption to lower wavenumbers.
Primary Characteristic Peaks (Solid State / KBr)
| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Notes |
| C=O Stretch (Amide I) | 1650 – 1680 cm⁻¹ | Strong | Lower than ketones due to resonance; broad due to H-bonding dimers. |
| N-H Stretch | 2800 – 3200 cm⁻¹ | Medium/Broad | "Diffused" band indicative of strong intermolecular H-bonding (dimerization). |
| Amide II (N-H Bend) | 1550 – 1620 cm⁻¹ | Medium | Mixed mode (N-H bending + C-N stretching). |
| Aromatic C=C | 1500 – 1600 cm⁻¹ | Variable | Overlaps frequently with Amide II. |
Critical Insight: In the solid state, 2(1H)-quinolinone exists almost exclusively as the cis-lactam dimer. The "free" monomeric carbonyl (approx. 1690 cm⁻¹) is rarely observed unless the sample is in highly dilute non-polar solution or the N-position is substituted with a bulky group preventing dimerization.
Comparative Analysis: Distinguishing Alternatives
To validate the 2(1H)-quinolinone structure, one must rule out its tautomer (lactim) and its positional isomer (4-quinolinone).
Comparison A: Lactam vs. Lactim (The Tautomeric Trap)
The 2-hydroxyquinoline (lactim) form is chemically unstable in the solid state but can be "locked" via O-methylation (e.g., 2-methoxyquinoline).
-
2(1H)-Quinolinone (Lactam): Dominant feature is C=O (1660 cm⁻¹) .
-
2-Methoxyquinoline (Lactim Ether): The C=O peak disappears . It is replaced by a C=N stretch (~1620 cm⁻¹) and a strong C-O-C stretch (1200–1300 cm⁻¹) .
Comparison B: 2-Isomer vs. 4-Isomer
Distinguishing 2(1H)-quinolinone from 4(1H)-quinolinone is a common challenge in scaffold synthesis.
-
2(1H)-Quinolinone: Carbonyl typically appears at 1650–1680 cm⁻¹ .
-
4(1H)-quinolinone: The carbonyl often shifts to lower frequencies (1620–1640 cm⁻¹) .
-
Mechanism:[1] The 4-isomer possesses a more extended conjugation pathway and significant contribution from a zwitterionic resonance structure (aromatic pyridinium-oxide character), which weakens the C=O bond order more than in the 2-isomer.
-
Summary Table of Shifts
| Compound Class | Dominant Band | Frequency Range | Key Differentiator |
| 2(1H)-Quinolinone | C=O[2] (Amide I) | 1650–1680 cm⁻¹ | Strong C=O, Broad N-H |
| 4(1H)-Quinolinone | C=O (Vinylogous Amide) | 1620–1640 cm⁻¹ | Lower freq C=O, often overlaps with C=C |
| 2-Methoxyquinoline | C=N / C-O | 1620 / 1250 cm⁻¹ | Absence of C=O band |
| N-Methyl-2-quinolone | C=O | 1640–1660 cm⁻¹ | Sharp C=O (No H-bond donor) |
Logic Flow for Structural Determination
The following decision tree illustrates the workflow for assigning the quinolinone structure based on spectral data.
Figure 1: Spectral logic tree for differentiating quinolinone isomers and derivatives.
Experimental Protocol: Solid-State Analysis (KBr)
To obtain the characteristic "dimer" spectrum described above, a Potassium Bromide (KBr) pellet is the gold standard. ATR (Attenuated Total Reflectance) is a valid alternative but may show slight peak shifts due to refractive index effects.
Method: KBr Pellet Preparation
Objective: Create a transparent matrix to minimize light scattering (Christiansen effect) and avoid moisture contamination.[1][3]
-
Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove hygroscopic water. Store in a desiccator.
-
Ratio: Mix 1.0 mg of the quinolinone sample with 150 mg of dry KBr (approx. 1:150 ratio).
-
Why? High concentrations lead to peak saturation (flat-topping) of the strong C=O band.
-
-
Grinding: Grind the mixture in an agate mortar for 2–3 minutes.
-
Why? Particle size must be smaller than the IR wavelength (<2 µm) to prevent scattering and sloping baselines.
-
-
Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (if available).
-
Validation: The resulting pellet should be transparent (glass-like). If cloudy (white), the particle size is too large or moisture is present.
Troubleshooting Common Artifacts
-
Split Carbonyl Peak: If the C=O peak appears split (doublet) in the solid state, it often indicates crystal polymorphism or the presence of both monomer and dimer species (rare in pure crystals but possible in amorphous powders).
-
Water Interference: A broad hump at 3400 cm⁻¹ indicates wet KBr. This obscures the N-H stretch of the quinolinone.
References
-
NIST Chemistry WebBook. 2(1H)-Quinolinone Infrared Spectrum (Coblentz Society). National Institute of Standards and Technology.[4] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for Amide I/II assignments). [Link]
-
Specac Application Notes. KBr Pellet Preparation for IR Spectroscopy. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Chloro-8-methoxy-2(1H)-quinolinone
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 5-Chloro-8-methoxy-2(1H)-quinolinone, a substituted quinolinone, represents a class of compounds with significant potential. However, realizing this potential requires an unwavering commitment to safety and precision in the laboratory. This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring the integrity of your research and the safety of your team. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of safety and excellence.
Hazard Assessment: Understanding the "Why" Behind the Precautions
While a comprehensive toxicological profile for 5-Chloro-8-methoxy-2(1H)-quinolinone is not extensively documented, data from structurally analogous compounds, such as chlorinated quinolines and hydroxyquinolines, provide a robust framework for risk assessment. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.
-
Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust or aerosol.[1][2][3][5]
The chloro- and methoxy- functional groups, as well as the quinolinone core, necessitate a cautious approach. The chlorine atom can enhance reactivity and potential toxicity, while fine powders of organic compounds present an inhalation risk.[2][6] Therefore, all handling procedures are designed to mitigate these risks through containment and personal protection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of specific PPE is contingent on the scale of the operation and the potential for aerosol generation.
| Equipment | Specification | Purpose & Rationale | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves (tested to EN 374 standard) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for handling neat material or concentrated solutions to protect against undetected punctures.[7][8] | Primary |
| Eye/Face Protection | Chemical Splash Goggles with side-shields | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2] | Primary |
| Face Shield | To be worn over chemical splash goggles | Provides a full range of protection against splashes to the face and eyes, especially during bulk transfers or when a splash hazard is high.[8] | Secondary |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[9] | Primary |
| Respiratory Protection | NIOSH-approved N95 (or higher) Particulate Respirator or an Air-Purifying Respirator with organic vapor cartridges | Required when handling the solid, powdered form outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][9] Use a respirator with organic vapor cartridges if handling solutions that may generate vapors. | Task-Dependent |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety and experimental reproducibility.
3.1. Preparation & Pre-Handling
-
Designated Area: All work with 5-Chloro-8-methoxy-2(1H)-quinolinone must be conducted in a designated area, preferably within a certified chemical fume hood, to contain any dust or vapors.[9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.
3.2. Handling the Compound
-
Weighing: When weighing the solid, perform this task within the fume hood or in a balance enclosure to minimize the risk of inhaling fine particles. Use anti-static weigh boats to prevent dispersal of the powder.
-
Preparing Solutions: Add the solid 5-Chloro-8-methoxy-2(1H)-quinolinone to the solvent slowly and carefully to avoid splashing. If the solvent is volatile, ensure adequate ventilation to prevent vapor accumulation.
-
Experimental Procedures: Maintain a safe distance from any reactions and use appropriate shielding. Always avoid direct contact with the substance.
The following diagram outlines the logical steps for safely handling quinoline derivatives in a research setting.
Spill & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Solid):
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled hazardous waste container.[10]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
-
Disposal Plan: A Compliant and Safe Conclusion
All waste materials contaminated with 5-Chloro-8-methoxy-2(1H)-quinolinone must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including disposable PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Chlorinated solvents should be stored separately from non-chlorinated flammable solvents to prevent potentially violent reactions.[11]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Chloro-8-methoxy-2(1H)-quinolinone."
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.[12]
By integrating these safety and logistical measures into your standard operating procedures, you can handle 5-Chloro-8-methoxy-2(1H)-quinolinone with the confidence and precision required for groundbreaking scientific discovery.
References
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
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Appretech. (n.d.). 5-chloro-8-methoxyquinolin-2(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-8-methoxyquinoline. Retrieved from [Link]
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European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Appretech. (n.d.). 5-chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link]
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European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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University of St Andrews. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
